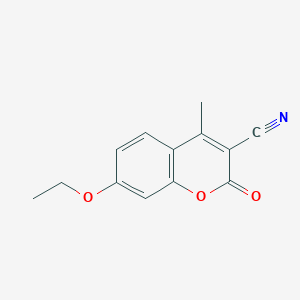

7-Ethoxy-4-methyl-2-oxo-2H-chromene-3-carbonitrile

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

7-Ethoxy-4-methyl-2-oxo-2H-chromene-3-carbonitrile is a heterocyclic compound belonging to the class of chromenes

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Ethoxy-4-methyl-2-oxo-2H-chromene-3-carbonitrile typically involves the reaction of 2-hydroxybenzaldehydes or 2-hydroxyacetophenones with ethyl cyanoacetate. This reaction can be carried out under various conditions, including the use of dual-frequency ultrasonication, which has been shown to yield high amounts of the desired product . Other methods involve the use of reagents such as piperidine, NaOEt/EtOH, AcOH/AcONH4 in benzene, and basic Al2O3 under grinding conditions .

Industrial Production Methods: Industrial production methods for this compound often involve the use of catalysts and solvents to optimize yield and purity. For example, the use of phase transfer catalysts, zeolitic imidazolate framework catalysts, and ZrCl4/[bmim]BF4 have been reported . These methods are designed to be scalable and efficient, making them suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions: 7-Ethoxy-4-methyl-2-oxo-2H-chromene-3-carbonitrile undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form different derivatives, depending on the oxidizing agent used.

Reduction: Reduction reactions can yield various reduced forms of the compound.

Substitution: Substitution reactions, particularly nucleophilic substitutions, are common with this compound.

Common Reagents and Conditions: Common reagents used in these reactions include piperidine, NaOEt/EtOH, AcOH/AcONH4, and basic Al2O3 . Reaction conditions often involve refluxing in ethanol or using ultrasonic baths to enhance reaction rates and yields.

Major Products: The major products formed from these reactions include various substituted chromenes, which can have different biological and chemical properties .

Scientific Research Applications

7-Ethoxy-4-methyl-2-oxo-2H-chromene-3-carbonitrile has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 7-Ethoxy-4-methyl-2-oxo-2H-chromene-3-carbonitrile involves its interaction with various molecular targets and pathways. For example, it has been shown to inhibit enzymes such as monoamine oxidase and human leukocyte elastase . These interactions can lead to various biological effects, including antimicrobial and antioxidant activities.

Comparison with Similar Compounds

- 7-Hydroxy-2-oxo-2H-chromene-3-carbonitrile

- 4-Methyl-2-oxo-2H-chromene-3-carbonitrile

- 7-Ethynyl-2-oxo-2H-chromene-3-carboxylic acid

Comparison: Compared to these similar compounds, 7-Ethoxy-4-methyl-2-oxo-2H-chromene-3-carbonitrile is unique due to its ethoxy group at the 7th position, which can influence its chemical reactivity and biological activity. This structural difference can lead to variations in its interaction with biological targets and its overall efficacy in various applications.

Conclusion

This compound is a versatile compound with significant potential in various fields of research and industry. Its unique structural features and diverse biological activities make it a valuable subject of study for chemists, biologists, and medical researchers alike.

Biological Activity

7-Ethoxy-4-methyl-2-oxo-2H-chromene-3-carbonitrile is a compound belonging to the chromene family, which has garnered attention for its potential biological activities. This article explores its synthesis, biological effects, structure-activity relationships, and relevant case studies.

The molecular formula of this compound is C13H11NO3, with a molecular weight of 229.23 g/mol. It appears as a white to light yellow solid with a melting point between 194 °C and 198 °C. The compound's unique structure features an ethoxy group at the 7-position and a carbonitrile group at the 3-position, contributing to its reactivity and biological potential.

Synthesis Methods

Various synthetic routes have been reported for this compound, emphasizing its accessibility for research and application development. Common methods include:

- Multicomponent Reactions : These involve the condensation of appropriate starting materials to yield the desired chromene structure.

- Cyclocondensation Reactions : These reactions utilize malononitrile and substituted phenols to form chromene derivatives.

Antimicrobial Activity

Recent studies indicate that this compound exhibits significant antimicrobial properties. For instance, it was found to have inhibitory effects against various bacterial strains, including Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values suggest potent antibacterial activity comparable to standard antibiotics like ciprofloxacin .

Antioxidant Properties

The compound has also shown promising antioxidant activity, which is crucial for mitigating oxidative stress-related diseases. Its ability to scavenge free radicals contributes to its potential therapeutic applications in conditions like cancer and neurodegenerative diseases .

Acetylcholinesterase Inhibition

Research highlights that derivatives of this compound can act as acetylcholinesterase (AChE) inhibitors. This activity is particularly beneficial for developing treatments for Alzheimer's disease, where AChE inhibition can enhance cholinergic transmission in the brain .

Structure-Activity Relationship (SAR)

Understanding the relationship between chemical structure and biological activity is essential for optimizing the efficacy of this compound. Variations in substituents on the chromene ring significantly affect its biological properties:

| Substituent | Effect on Activity |

|---|---|

| Ethoxy group | Enhances solubility and bioavailability |

| Carbonitrile | Contributes to antimicrobial properties |

| Methyl group | Influences potency against AChE |

Case Studies

- Antibacterial Efficacy : A study demonstrated that compounds similar to this compound exhibited MIC values ranging from 12.4 to 16.5 μM against various pathogens such as Staphylococcus aureus and Escherichia coli. This suggests that structural modifications can enhance antibacterial potency .

- Neuroprotective Effects : In models of scopolamine-induced amnesia, derivatives of this compound showed significant improvements in memory retention, indicating potential applications in treating cognitive disorders .

- Antioxidant Activity : Another study evaluated the antioxidant capacity through various assays, confirming that this compound effectively reduces oxidative stress markers in cellular models .

Properties

Molecular Formula |

C13H11NO3 |

|---|---|

Molecular Weight |

229.23 g/mol |

IUPAC Name |

7-ethoxy-4-methyl-2-oxochromene-3-carbonitrile |

InChI |

InChI=1S/C13H11NO3/c1-3-16-9-4-5-10-8(2)11(7-14)13(15)17-12(10)6-9/h4-6H,3H2,1-2H3 |

InChI Key |

YQZMSWSKDBDRKI-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1=CC2=C(C=C1)C(=C(C(=O)O2)C#N)C |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.